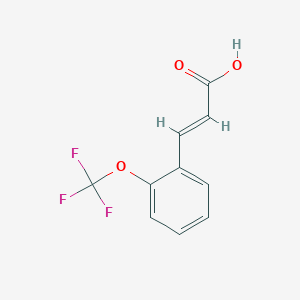

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

Description

BenchChem offers high-quality (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUAUKXVCMIBS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399579-92-1 | |

| Record name | (2E)-3-[2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid, a compound of interest in pharmaceutical and agrochemical research.

Core Physicochemical Properties

For a structurally related compound, 3-(3-(Trifluoromethyl)phenyl)acrylic acid, the following properties have been reported and may serve as a useful reference:

| Property | Value |

| Melting Point | 135-137 °C |

| Boiling Point | 289.6 °C at 760 mmHg |

| pKa (Predicted) | 4.25 ± 0.10 |

| LogP (Predicted) | 2.80320 |

Note: These values are for a constitutional isomer and should be used as estimations only for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

Synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic Acid

The primary synthetic route to (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is the Knoevenagel condensation. This well-established reaction involves the condensation of an aldehyde or ketone with an active methylene compound, in this case, 2-(trifluoromethoxy)benzaldehyde and malonic acid, respectively. The reaction is typically catalyzed by a weak base, such as piperidine, often in the presence of a solvent like pyridine.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

2-(trifluoromethoxy)benzaldehyde

-

Malonic acid

-

Pyridine (solvent)

-

Piperidine (catalyst)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethoxy)benzaldehyde and a molar excess of malonic acid in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Heating: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

The following diagram illustrates the general workflow for the synthesis and purification of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

Caption: Synthetic workflow for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

Potential Applications in Drug Development

While specific signaling pathways involving (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid have not been detailed in the available literature, its structural motifs suggest potential applications in drug discovery. Cinnamic acid derivatives are known to exhibit a wide range of biological activities, and the introduction of a trifluoromethoxy group can enhance properties such as metabolic stability and membrane permeability. This makes it a valuable intermediate for the synthesis of novel therapeutic agents.

The logical relationship for its application in drug development can be visualized as follows:

Caption: Role in the drug development process.

Conclusion

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a valuable compound with potential for further exploration in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its physicochemical characteristics and a practical approach to its synthesis. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

Spectral Data of 2-(Trifluoromethoxy)cinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-(Trifluoromethoxy)cinnamic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this report compiles predicted spectral characteristics based on data from analogous compounds, including other halogenated and methoxy-substituted cinnamic acids. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectral data for 2-(Trifluoromethoxy)cinnamic acid. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Ar-H | 7.2 - 7.8 | m | - | Aromatic protons, complex multiplet. |

| =CH- (α to COOH) | 6.4 - 6.6 | d | trans ~16 | The α-vinylic proton is typically upfield. |

| =CH- (β to COOH) | 7.7 - 7.9 | d | trans ~16 | The β-vinylic proton is deshielded by the phenyl ring. |

| -COOH | 12.0 - 13.0 | br s | - | Carboxylic acid proton, broad singlet, concentration dependent. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -COOH | 167 - 173 | Carboxylic acid carbonyl carbon. |

| =CH- (α to COOH) | 118 - 125 | α-vinylic carbon. |

| =CH- (β to COOH) | 140 - 148 | β-vinylic carbon. |

| Ar-C | 120 - 140 | Aromatic carbons. |

| Ar-C-O | 145 - 155 | Aromatic carbon attached to the trifluoromethoxy group. |

| -CF₃ | 118 - 125 (q) | Trifluoromethoxy carbon, quartet due to ¹J(C-F) coupling. |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Notes |

| -OCF₃ | -56 to -60 | Singlet, relative to CFCl₃. The chemical shift is sensitive to the electronic environment. |

Table 4: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption of a hydrogen-bonded hydroxyl group. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Carbonyl stretching vibration. |

| C=C (Alkene) | 1625 - 1645 | Medium | Alkene stretching vibration. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring stretching vibrations. |

| C-O-C (Aryl Ether) | 1200 - 1280 | Strong | Asymmetric C-O stretching. |

| C-F (Trifluoromethoxy) | 1100 - 1200 | Strong, Multiple Bands | Characteristic strong absorptions for the C-F bonds. |

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 232.04 | Molecular ion peak for C₁₀H₇F₃O₃. |

| [M - OH]⁺ | 215.03 | Loss of a hydroxyl radical. |

| [M - COOH]⁺ | 187.05 | Loss of the carboxylic acid group. |

| [M - OCF₃]⁺ | 147.04 | Loss of the trifluoromethoxy group. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-(Trifluoromethoxy)cinnamic acid and the acquisition of its spectral data, based on established methods for similar compounds.

Synthesis of 2-(Trifluoromethoxy)cinnamic acid via Knoevenagel Condensation

This procedure is adapted from the synthesis of similar cinnamic acid derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 volumes).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash it with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Trifluoromethoxy)cinnamic acid.

Spectral Data Acquisition

The following are standard procedures for obtaining the spectral data.

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable external standard (e.g., CFCl₃) for ¹⁹F NMR.

-

-

FT-IR Spectroscopy:

-

Obtain the FT-IR spectrum of the solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and major fragments.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the characterization of a synthesized compound and a general representation of a relevant signaling pathway where such a molecule could be investigated.

Caption: Workflow for Synthesis and Spectral Characterization.

Caption: Potential Interaction in a Signaling Pathway.

In-depth Technical Guide: 3-[2-(Trifluoromethoxy)phenyl]acrylic Acid (CAS 399580-48-4)

Abstract: This document provides a detailed overview of the molecular structure and conformational properties of 3-[2-(Trifluoromethoxy)phenyl]acrylic acid (CAS 399580-48-4). Due to the limited availability of specific experimental data in the public domain, this guide synthesizes information from analogous compounds and theoretical considerations to present a probable structural profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

3-[2-(Trifluoromethoxy)phenyl]acrylic acid, also known as 2-(Trifluoromethoxy)cinnamic acid, is a chemical intermediate with potential applications in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a trifluoromethoxy-substituted phenyl ring attached to an acrylic acid moiety, suggests potential for development as an anti-inflammatory or anti-cancer agent.[1] The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates.

Molecular Structure and Properties

The fundamental molecular and physical properties of 3-[2-(Trifluoromethoxy)phenyl]acrylic acid are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 399580-48-4 | [1] |

| Molecular Formula | C₁₀H₇F₃O₃ | [1] |

| Molecular Weight | 232.16 g/mol | [1] |

| Appearance | White solid | [1] |

| Synonyms | 2-(Trifluoromethoxy)cinnamic acid | [1] |

Conformational Analysis

Direct experimental data from X-ray crystallography for 3-[2-(Trifluoromethoxy)phenyl]acrylic acid is not publicly available. However, the conformation of the molecule is expected to be influenced by several key factors:

-

Planarity of the Acrylic Acid Group: The conjugated system of the acrylic acid moiety generally favors a planar conformation.

-

Rotation around the Phenyl-Acryl Bond: The primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring and the acrylic acid group. The preferred dihedral angle will be a balance between steric hindrance from the ortho-trifluoromethoxy group and the electronic effects of conjugation.

-

Orientation of the Trifluoromethoxy Group: The trifluoromethoxy group itself has rotational freedom around the C-O bond.

It is probable that the molecule adopts a conformation where the acrylic acid group is largely planar, with a twisted orientation relative to the phenyl ring to minimize steric clash with the bulky ortho-substituent.

Experimental Protocols

Synthesis

While a specific, detailed experimental protocol for the synthesis of 3-[2-(Trifluoromethoxy)phenyl]acrylic acid is not available in the reviewed literature, a general and plausible synthetic route can be inferred from standard organic chemistry reactions for similar cinnamic acid derivatives. A likely approach is the Knoevenagel or Perkin condensation reaction.

The following diagram outlines a logical workflow for a potential synthesis:

Caption: A potential synthetic pathway for 3-[2-(Trifluoromethoxy)phenyl]acrylic acid.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the aromatic protons, the vinylic protons of the acrylic acid moiety, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Resonances for the carbon atoms of the phenyl ring, the acrylic acid group (including the carbonyl carbon), and the carbon of the trifluoromethoxy group (likely showing a quartet due to coupling with fluorine).

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the aromatic ring and the alkene, and C-F stretching of the trifluoromethoxy group.

Signaling Pathways and Mechanism of Action

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by 3-[2-(Trifluoromethoxy)phenyl]acrylic acid or its mechanism of action in any biological system. Its potential as an anti-inflammatory or anti-cancer agent is inferred from its structural similarity to other compounds with such activities, but this has not been experimentally validated.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound:

Caption: A generalized workflow for the investigation of biological activity.

Conclusion

3-[2-(Trifluoromethoxy)phenyl]acrylic acid is a compound with potential for further research and development, particularly in the pharmaceutical sector. However, a significant gap exists in the publicly available experimental data concerning its specific molecular conformation, detailed synthetic protocols, and biological activity. The information presented in this guide is based on chemical principles and data from analogous structures and should be considered as a starting point for further empirical investigation. Future studies involving X-ray crystallography, detailed spectroscopic analysis, and biological screening are necessary to fully elucidate the properties and potential applications of this molecule.

References

A Deep Dive into the Biological Activities of Trifluoromethoxy-Substituted Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acids, a class of organic compounds naturally found in plants, and their derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities.[1] Among the various synthetic modifications of the cinnamic acid scaffold, the introduction of a trifluoromethoxy (-OCF₃) group has emerged as a promising strategy in medicinal chemistry. This in-depth technical guide explores the core biological activities of trifluoromethoxy-substituted cinnamic acids, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. The unique electronic properties of the trifluoromethoxy group, such as its high electronegativity and lipophilicity, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to enhanced biological efficacy.[2] This guide aims to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Trifluoromethoxy-substituted cinnamic acid derivatives have shown potential as anticancer agents, with research indicating their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are believed to be mediated through the induction of apoptosis and interference with key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity

While specific IC50 values for trifluoromethoxy-substituted cinnamic acids are not abundantly available in the public domain, the broader class of cinnamic acid derivatives has been extensively studied. For context, the following table summarizes the cytotoxic effects of some related cinnamic acid derivatives. It is important to note that the substitution pattern on the phenyl ring significantly impacts the anticancer potency.

| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) |

| Cinnamic Acid Amides | Compound 5 (a novel derivative) | A-549 (Lung) | 10.36[3] |

| Methyl-substituted amides | Compounds 1, 5, 9 | A-549 (Lung) | 10.36 - 11.38[3] |

| Phenyl-substituted acids | Compound 4ii | Multiple cell lines | Potent inhibitor[4] |

This table presents data for related cinnamic acid derivatives to illustrate the potential range of activity. Further research is needed to establish specific IC50 values for trifluoromethoxy-substituted analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[4]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the trifluoromethoxy-substituted cinnamic acid derivative. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.[5]

-

MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 2-4 hours at 37°C.[5]

-

Formazan Solubilization: After the incubation with MTT, the medium is removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm or higher.[5]

-

Data Analysis: The percentage of cell viability is calculated for each treatment concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[5]

Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Cinnamic acid and its derivatives have demonstrated promising activity against a variety of microorganisms. The inclusion of a trifluoromethoxy group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.

Quantitative Data: Antimicrobial Activity

Specific MIC (Minimum Inhibitory Concentration) values for trifluoromethoxy-substituted cinnamic acids are not widely reported. However, studies on related fluorinated cinnamic acid derivatives provide insights into their potential antimicrobial efficacy. For instance, trifluoromethyl-substituted N-arylcinnamamides have shown activity against Staphylococcus aureus and Mycobacterium smegmatis. It is hypothesized that trifluoromethoxy-substituted analogs could exhibit similar or enhanced activity.

| Derivative Class | Microorganism | MIC (µg/mL) |

| trans-Cinnamic acid | Aeromonas sobria | 250[6] |

This table provides an example MIC value for the parent compound. Further studies are required to determine the specific MIC values for trifluoromethoxy-substituted derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Principle: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[7]

-

Preparation of Test Compound: A stock solution of the trifluoromethoxy-substituted cinnamic acid is prepared in an appropriate solvent (e.g., DMSO).

-

Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing the appropriate broth.[7]

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no inoculum), are also prepared.[7]

-

Incubation: The microtiter plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[7]

References

- 1. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cinnamic acid suppliers USA [americanchemicalsuppliers.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

Whitepaper: Investigating Potential Therapeutic Targets for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid and its derivatives represent a class of compounds with significant potential in drug discovery. While direct therapeutic targets for this specific molecule are not extensively documented in public literature, its structural features and the activities of related cinnamic acid derivatives suggest promising avenues for investigation. This technical guide consolidates available data and proposes potential therapeutic targets, focusing on the CX3C Chemokine Receptor 1 (CX3CR1) and the N-methyl-D-aspartate (NMDA) receptor. We present hypothetical signaling pathways, experimental workflows for target validation, and quantitative data from analogous compounds to provide a framework for future research and development.

Introduction

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a cinnamic acid derivative noted for its utility as a key intermediate in the synthesis of molecules for pharmaceuticals and agrochemicals.[1] Its trifluoromethoxy group can enhance metabolic stability and binding affinity, making it an attractive scaffold for developing novel therapeutics.[2] The compound is frequently cited as a building block for anti-inflammatory agents, compounds targeting neurological disorders, and anti-cancer agents.[1][2] This guide explores the most probable therapeutic targets based on the biological activities of structurally related molecules.

Proposed Therapeutic Target: CX3CR1 (Fractalkine Receptor)

The CX3CL1/CX3CR1 signaling axis is a critical pathway in inflammation, particularly in mediating the recruitment and adhesion of leukocytes.[3][4] CX3CR1 is a G protein-coupled receptor expressed on monocytes, macrophages, and T cells.[5] Its ligand, CX3CL1 (fractalkine), exists in both soluble and membrane-bound forms, acting as a chemoattractant and an adhesion molecule, respectively.[5][6] Antagonism of CX3CR1 is a promising strategy for treating inflammatory conditions such as atherosclerosis, rheumatoid arthritis, and certain cancers.[6][7]

Evidence for Potential Activity

While (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid itself has not been published as a CX3CR1 antagonist, its role as an intermediate for anti-inflammatory drugs suggests this pathway as a plausible target.[1] An engineered CX3CL1 analog, named F1, has been shown to be a potent and specific antagonist of human CX3CR1, demonstrating the viability of targeting this receptor to inhibit inflammatory responses.[3][4]

Signaling Pathway

The binding of the chemokine CX3CL1 to its receptor CX3CR1 initiates a signaling cascade that results in cell migration, adhesion, and survival. An antagonist would block this interaction, thereby inhibiting downstream inflammatory processes.

Quantitative Data for Analogous Compounds

The following table summarizes the inhibitory activity of a known CX3CR1 antagonist, providing a benchmark for potential efficacy.

| Compound/Analog | Target | Assay | Activity (IC₅₀) | Reference |

| F1 Analog | Human CX3CR1 | CX3CL1-induced Calcium Flux & Chemotaxis | 5-50 nM | [3][4] |

Experimental Protocol: Calcium Flux Assay

This protocol outlines a method to screen for antagonistic activity on CX3CR1 by measuring the inhibition of ligand-induced calcium mobilization.

-

Cell Culture: Culture HEK293 cells stably expressing human CX3CR1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Cell Preparation: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Incubation: Wash away excess dye. Add varying concentrations of the test compound, (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid, to the wells and incubate for 15-30 minutes.

-

Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Stimulation: Add a known concentration of the agonist, CX3CL1, to induce calcium flux.

-

Data Analysis: Measure the peak fluorescence intensity post-stimulation. The inhibitory effect of the test compound is calculated relative to control wells (agonist alone). Determine the IC₅₀ value from the dose-response curve.

Proposed Therapeutic Target: NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function.[8] However, overactivation of NMDA receptors leads to excitotoxicity, a process implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[9] Antagonists of the NMDA receptor can be neuroprotective by blocking excessive calcium and sodium influx through the channel.[8]

Evidence for Potential Activity

Cinnamic acid derivatives are explored for their effects on neurological disorders.[2] While no direct evidence links the specific title compound to NMDA receptors, a compound referred to as "NMDA receptor antagonist-3" has shown a notable neuroprotective profile in cell-based assays, highlighting the therapeutic potential of targeting this receptor.[10] The structural class of the user's compound makes the NMDA receptor a plausible, high-value target for investigation.

Signaling Pathway

NMDA receptor antagonists work by blocking the ion channel, preventing the influx of Ca²⁺ that triggers excitotoxic cell death pathways when the receptor is overstimulated by the neurotransmitter glutamate.

Quantitative Data for Analogous Compounds

The following table includes data for known NMDA receptor antagonists to serve as a reference for screening efforts.

| Compound/Analog | Target Subunit(s) | Assay | Activity | Reference |

| NMDA receptor antagonist-3 | NMDA Receptor | Cell Viability (SH-SY5Y) | 40.0% recovery at 100 µM | [10] |

| PMPA | NR2A, NR2B, NR2C, NR2D | Radioligand Binding | Ki = 0.84-4.16 µM | [11] |

| MK-801 | NMDA Receptor | Electrophysiology | Dose Ratios > 100 at 1-10 µM | [12] |

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol details a method for assessing the direct inhibitory effect of a compound on NMDA receptor channel function in cultured neurons.

-

Cell Culture: Prepare primary cortical neurons from embryonic mice and culture them on coverslips for 10-14 days.[9]

-

Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage. Continuously perfuse with an external solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, and 0.001 mM glycine).

-

Patching: Using a glass micropipette filled with an internal solution, establish a whole-cell patch clamp configuration on a selected neuron.

-

NMDA-Evoked Currents: Clamp the neuron at a holding potential of -60 mV. Apply NMDA (e.g., 100 µM) via a perfusion system to evoke an inward current.

-

Compound Application: After establishing a stable baseline of NMDA-evoked currents, co-apply the test compound, (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid, at various concentrations with NMDA.

-

Data Acquisition: Record the current responses before, during, and after application of the test compound.

-

Analysis: Measure the peak amplitude of the NMDA-evoked current in the presence and absence of the compound. Calculate the percentage of inhibition and generate a dose-response curve to determine the IC₅₀.

General Experimental Workflow for Target Identification

For a novel compound like (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid, a systematic approach is required to identify and validate its primary therapeutic target(s).

Conclusion

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a promising chemical scaffold. Based on the applications of its derivatives and related compounds, the CX3CR1 receptor and the NMDA receptor stand out as high-priority potential therapeutic targets for inflammatory and neurological diseases, respectively. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the biological activity of this compound and its future derivatives, paving the way for the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (E)-3-(2-Fluorophenyl)acrylic acid [myskinrecipes.com]

- 3. An engineered CX3CR1 antagonist endowed with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.virginia.edu [med.virginia.edu]

- 9. The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier in cultured mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The pharmacological selectivity of three NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Stability of Compounds with a Trifluoromethoxy Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A key strategy employed by medicinal chemists to enhance metabolic stability is the introduction of fluorine-containing functional groups. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest as a bioisostere for the commonly encountered methoxy (-OCH₃) group. This technical guide provides a comprehensive overview of the metabolic stability of compounds bearing a trifluoromethoxy group, detailing the underlying mechanistic principles, experimental protocols for assessment, and a summary of available data.

The rationale for the enhanced metabolic stability of trifluoromethoxy-substituted compounds lies in the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. This increased bond energy makes the trifluoromethoxy group significantly more resistant to enzymatic cleavage, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a trifluoromethoxy group, a major metabolic pathway can be effectively blocked.[3][4] This "metabolic switching" can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5]

This guide will delve into the experimental methodologies used to evaluate metabolic stability, present available quantitative data comparing trifluoromethoxy and methoxy analogs, and illustrate the key metabolic pathways and experimental workflows.

Data Presentation: Comparative Metabolic Stability

A direct quantitative comparison of the in vitro metabolic stability of trifluoromethoxy-containing compounds and their methoxy analogs under identical experimental conditions is not extensively available in the public domain.[3] However, the general principle of increased stability is well-established. The following table summarizes expected outcomes and includes illustrative data from a comparative study of a trifluoromethyl analog with its methyl counterpart to demonstrate the impact of fluorination.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

| Parameter | Methoxy (-OCH₃) Analog (Expected) | Trifluoromethoxy (-OCF₃) Analog (Expected) | Rationale for Change |

| Half-life (t₁/₂) (min) | Shorter | Longer | The strong C-F bonds in the -OCF₃ group are resistant to CYP450-mediated O-demethylation, a common metabolic pathway for -OCH₃ groups, leading to a slower rate of metabolism.[3][4] |

| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | Higher | Lower | Intrinsic clearance is a measure of the liver's inherent ability to metabolize a drug. By blocking a primary metabolic route, the intrinsic clearance is significantly reduced.[2] |

Table 2: Case Study: Comparative Metabolism of Picornavirus Inhibitors (Methyl vs. Trifluoromethyl Analogs) in Monkey Liver Microsomes

| Compound | Number of Metabolites | Major Metabolic Pathway |

| Methyl-substituted analog | 8 | Hydroxylation of the methyl group |

| Trifluoromethyl-substituted analog | 2 (minor) | Hydroxylation at the methyl position is blocked. Metabolism is significantly reduced overall.[5] |

Note: This case study highlights the metabolic blocking effect of a trifluoromethyl (-CF₃) group, which is mechanistically similar to the trifluoromethoxy group in preventing oxidative metabolism at the site of fluorination.

Experimental Protocols

The assessment of metabolic stability is a cornerstone of preclinical drug development. The following are detailed protocols for the most common in vitro and in vivo assays.

In Vitro Liver Microsomal Stability Assay

This assay is a high-throughput method to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer.

-

Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution.[6]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).

-

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the intrinsic clearance of a compound in a system that more closely mimics the in vivo environment.

Materials:

-

Cryopreserved or fresh hepatocytes (e.g., human, rat)

-

Hepatocyte culture medium

-

Test compound

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

Incubator with CO₂ supply

-

LC-MS/MS system

Procedure:

-

Hepatocyte Preparation:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol.

-

Determine cell viability and density.

-

Resuspend the hepatocytes in the appropriate culture medium.

-

-

Incubation:

-

Add the hepatocyte suspension to a multi-well plate.

-

Add the test compound to the wells to initiate the incubation.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Sampling and Analysis:

-

At various time points, collect aliquots of the cell suspension and terminate the reaction by adding a cold stopping solution.

-

Process the samples (e.g., centrifugation) to remove cell debris.

-

Analyze the supernatant for the parent compound concentration using LC-MS/MS.

-

-

Data Analysis:

-

Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

-

In Vivo Pharmacokinetic Study in Rats

In vivo studies are essential to understand the overall absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability following oral administration.

Animals:

-

Male Sprague-Dawley rats (or other appropriate strain)

Procedure:

-

Animal Acclimation and Preparation:

-

Dosing:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.[1]

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation and Storage:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.[7]

-

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data.[7]

-

Metabolic Pathways of Trifluoromethoxy-Containing Compounds

The primary metabolic pathway for many aromatic compounds is oxidation by cytochrome P450 enzymes. In the case of trifluoromethoxy-substituted compounds, the -OCF₃ group is generally resistant to direct metabolism. However, metabolism can still occur at other sites on the molecule.

A known metabolic pathway for some trifluoromethoxy-containing compounds is the oxidative displacement of the trifluoromethoxy group, a reaction also mediated by CYP enzymes, which results in the formation of a hydroxylated metabolite. This phenolic metabolite can then undergo Phase II conjugation, such as glucuronidation.[2]

The metabolism of riluzole, an approved drug containing a trifluoromethoxy group, has been studied and provides a good example. The primary metabolism of riluzole is mediated by CYP1A2, and to a lesser extent CYP1A1, leading to N-hydroxylation and other oxidative metabolites.[8][9] These metabolites, along with the parent drug, can then be conjugated with glucuronic acid.[10]

Conclusion

The incorporation of a trifluoromethoxy group is a valuable strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. By blocking common metabolic pathways such as O-demethylation, the trifluoromethoxy group can significantly increase a compound's half-life and improve its overall pharmacokinetic properties. The in vitro and in vivo experimental protocols detailed in this guide provide a robust framework for assessing the metabolic stability of these and other novel chemical entities. While direct quantitative comparisons between trifluoromethoxy and methoxy analogs are not always readily available, the underlying principles and the available data strongly support the utility of this functional group in designing more metabolically robust drugs. Further research and publication of direct comparative studies will continue to refine our understanding and application of this important chemical moiety in drug discovery.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Involvement of human CYP1A isoenzymes in the metabolism and drug interactions of riluzole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of riluzole: evidence for glucuronidation as a major metabolic pathway not associated with UGT1A1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Trifluoromethoxy Substitution on Lipophilicity and Permeability of Phenyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, employed to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest for its profound effects on lipophilicity and membrane permeability. This technical guide provides an in-depth analysis of the influence of the trifluoromethoxy group on the permeability of phenyl-containing compounds, supported by experimental data, detailed methodologies, and visual representations of key concepts and processes.

The Trifluoromethoxy Group: A Lipophilicity Enhancer

The trifluoromethoxy group is recognized as one of the most lipophilic substituents in drug design.[1] This high lipophilicity is a key driver for enhancing a molecule's ability to partition into and permeate through biological membranes, a critical factor for oral bioavailability and central nervous system penetration.[1][2]

The lipophilicity of a substituent is often quantified by the Hansch π parameter, which represents the contribution of that substituent to the logP (logarithm of the partition coefficient) of a parent molecule. A positive π value indicates an increase in lipophilicity. The trifluoromethoxy group possesses a Hansch π parameter of +1.04, which is greater than that of the commonly used trifluoromethyl (-CF₃) group (+0.88), highlighting its significant contribution to a molecule's overall lipophilicity.[2] This increased lipophilicity can facilitate the passage of drug candidates across the blood-brain barrier.[1]

Data Presentation: Lipophilicity and Permeability Parameters

| Compound ID | Substitution on Phenyl Ring | cLogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | GI Absorption |

| 7a | 4-Fluorophenyl | 3.32 | 1 | 9 | 2 | High |

| 7d | 4-Trifluoromethylphenyl | 3.99 | 1 | 9 | 2 | High |

| 7h | 4-Trifluoromethoxyphenyl | 4.02 | 1 | 9 | 2 | High |

| 7l | 3-Trifluoromethylphenyl | 4.00 | 1 | 9 | 2 | High |

| 7n | 3-Trifluoromethoxyphenyl | 4.03 | 1 | 9 | 2 | High |

*Data extracted from a study on fluoroaryl-substituted FL118 derivatives.[3] cLogP and GI absorption were computationally predicted.

This data illustrates that the introduction of a trifluoromethoxy group (compounds 7h and 7n ) results in a high calculated lipophilicity (cLogP) and is predicted to have high gastrointestinal absorption.[3]

Experimental Protocols

Accurate assessment of lipophilicity and permeability is crucial in drug discovery. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (logP/logD)

The partition coefficient (logP) and distribution coefficient (logD) are the standard measures of lipophilicity.

-

Shake-Flask Method (OECD 107/117): This traditional method involves dissolving the test compound in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD). The two phases are thoroughly mixed until equilibrium is reached and then separated. The concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or LC-MS. The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

High-Performance Liquid Chromatography (HPLC) Method: A reversed-phase HPLC column with a stationary phase that mimics n-octanol is used. The retention time of the test compound is measured and correlated with the retention times of a series of reference compounds with known logP values. This allows for the calculation of the logP of the test compound. This method is faster and requires less compound than the shake-flask method.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane.

-

Principle: A 96-well filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane. The wells of this plate (donor compartment) are filled with a solution of the test compound. This plate is then placed on top of a 96-well acceptor plate, where the wells are filled with a buffer solution. The compound diffuses from the donor compartment, through the artificial membrane, into the acceptor compartment.

-

Procedure:

-

Prepare the lipid membrane on the filter plate.

-

Add the test compound solution to the donor wells.

-

Place the donor plate onto the acceptor plate.

-

Incubate the plate assembly for a defined period (typically several hours).

-

After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

-

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based in vitro model that is considered the gold standard for predicting human intestinal absorption of drugs.

-

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a transwell insert. Over time (typically 21 days), these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. This model allows for the assessment of both passive and active transport mechanisms.

-

Procedure:

-

Seed Caco-2 cells on the transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

-

Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For apical to basolateral (A-B) permeability, add the test compound to the apical (upper) compartment.

-

For basolateral to apical (B-A) permeability (to assess efflux), add the test compound to the basolateral (lower) compartment.

-

Incubate for a specific time period (e.g., 2 hours) at 37°C.

-

At various time points, take samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the formula:

Papp = (dQ/dt) / (A * C0)

where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.

-

The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

-

Visualizations: Workflows and Relationships

Experimental Workflows

The following diagrams illustrate the workflows for the PAMPA and Caco-2 permeability assays.

References

Mechanism of Action of Substituted Phenylacrylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylacrylic acids, a class of compounds including derivatives of cinnamic acid, are ubiquitous in the plant kingdom and form a core scaffold for a multitude of pharmacologically active molecules. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This guide provides an in-depth analysis of the molecular mechanisms underpinning these effects, focusing on their role as modulators of critical cellular signaling pathways. We will delve into their inhibitory actions on protein kinases and the NF-κB signaling cascade, presenting quantitative data, detailed experimental protocols, and visual pathway representations to facilitate further research and development.

Inhibition of Protein Kinase Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Substituted phenylacrylic acids, notably the tyrphostin class and other cinnamic acid derivatives, have been identified as potent inhibitors of several oncogenic protein kinases.

Mechanism of Action: Targeting Tyrosine and Serine/Threonine Kinases

Many substituted phenylacrylic acids function as ATP-competitive inhibitors. They possess structural motifs that allow them to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This blockade of signal transduction can halt cell proliferation, induce apoptosis, and inhibit angiogenesis. Key protein kinase families targeted by these compounds include the Epidermal Growth Factor Receptor (EGFR) family, Janus Kinase (JAK) family, and Pim kinases.

Quantitative Data: Kinase Inhibition by Substituted Phenylacrylic Acids

The inhibitory potency of various substituted phenylacrylic acids against specific kinases is summarized below. This data, presented as half-maximal inhibitory concentration (IC50) values, allows for a comparative assessment of their efficacy.

| Compound Class | Specific Compound | Target Kinase | IC50 Value (µM) | Reference |

| Tyrphostins | AG-490 | EGFR | 0.1 | [1] |

| AG-490 | JAK2 | 10 | [2] | |

| Tyrphostin AG 1478 | EGFR | 0.003 | [3][4] | |

| Tyrphostin AG-528 | EGFR | 4.9 | [1] | |

| Tyrphostin AG-528 | ErbB2/HER2 | 2.1 | [1] | |

| AG 556 | EGFR | 1.1 | [5] | |

| AG 556 | ErbB2/HER2 | > 500 | [5] | |

| Cinnamic Acid Amides | WP1130 | JAK2 | 3.8 | [6] |

| WP1702 | JAK2 | 2.9 | [6] | |

| Cinnamic Acid Derivatives | Cinnamic Acid Derivative | PIM-1 | 130 | [7] |

| Compound 1 (Cinnamic Acid-based) | PIM-1 | 0.017 | [7] | |

| Ferulic Acid | Ferulic Acid | FGFR1 | 3.78 | [8] |

| Ferulic Acid | FGFR2 | 12.5 | [8] |

Signaling Pathway Visualization

The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by substituted phenylacrylic acid derivatives like Tyrphostins.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 value of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

Purified recombinant kinase (e.g., EGFR, JAK2)

-

Specific peptide substrate for the kinase

-

Adenosine Triphosphate (ATP)

-

Test compound (substituted phenylacrylic acid) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White opaque 96-well or 384-well microplates

-

Plate-reading luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in Kinase Assay Buffer. Include a DMSO-only vehicle control.

-

Kinase Reaction Setup: In a microplate well, add the following:

-

2.5 µL of the diluted test compound or DMSO control.

-

2.5 µL of the purified kinase solution.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the peptide substrate and ATP. The final concentrations should be optimized for the specific kinase (often near the Km for ATP).

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is implicated in chronic inflammatory diseases and many cancers. Certain substituted phenylacrylic acids, most notably Caffeic Acid Phenethyl Ester (CAPE), are potent inhibitors of this pathway.[9][10]

Mechanism of Action: Targeting IKK and p65 Translocation

The canonical NF-κB pathway is held in an inactive state by Inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB Kinase (IKK) complex (particularly the IKKβ subunit) is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes.

Substituted phenylacrylic acids like CAPE have been shown to inhibit NF-κB activation through multiple mechanisms. A primary mode of action is the direct inhibition of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα.[11] This sequesters NF-κB in the cytoplasm. Some studies also suggest that these compounds can directly interfere with the DNA binding of the p65 subunit in the nucleus.

Quantitative Data: NF-κB Pathway Inhibition

While direct enzymatic IC50 values for IKKβ are not always reported, the cellular potency of these compounds in inhibiting NF-κB-driven reporter gene expression provides a reliable measure of their efficacy.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Caffeic Acid Phenethyl Ester (CAPE) | TW2.6 (Oral Cancer) | NF-κB Luciferase Reporter Assay | ~50 | [12] |

| Caffeic Acid Phenethyl Ester (CAPE) | LNCaP (Prostate Cancer) | Cell Proliferation Assay | 0.68 | [13] |

| Ferulic Acid | RAW 264.7 | IKKα/β Phosphorylation Inhibition | Not specified | [14] |

Note: The inhibitory effect of CAPE on NF-κB can be cell-type dependent, and some studies show biphasic effects where low concentrations may activate the pathway.[12]

Signaling Pathway Visualization

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of compounds like CAPE.

Experimental Protocols

Two key experimental methods are provided to assess the inhibition of the NF-κB pathway.

This cell-based assay quantifies the transcriptional activity of NF-κB.

Materials:

-

HEK293 cells or other suitable cell line

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

-

Renilla luciferase plasmid (for transfection control)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Test compound (e.g., CAPE)

-

Stimulating agent (e.g., TNF-α, LPS)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

White opaque 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control group.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

Transfer the cell lysate to a white opaque luminometer plate.

-

Measure Firefly luciferase activity using the luminometer according to the kit's instructions.

-

Measure Renilla luciferase activity in the same well.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Calculate the fold induction of NF-κB activity by the stimulus relative to the unstimulated control.

-

Determine the percent inhibition of NF-κB activity by the test compound at each concentration.

-

Calculate the IC50 value by plotting percent inhibition against the log of the compound concentration.[15]

-

This method directly assesses the activation of the IKK complex by measuring the phosphorylation of its direct substrate, IκBα.

Materials:

-

Cell line responsive to NF-κB stimulation (e.g., HeLa, RAW 264.7)

-

Test compound

-

Stimulating agent (e.g., TNF-α)

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Culture cells to ~90% confluency. Pre-treat with the test compound for 1-2 hours, then stimulate with TNF-α for a short period (e.g., 5-15 minutes) to induce maximal IκBα phosphorylation.

-

Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add supplemented RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody: Incubate the membrane overnight at 4°C with the anti-phospho-IκBα primary antibody diluted in blocking buffer.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα and/or the loading control. Compare the levels of phosphorylated IκBα in compound-treated samples to the stimulated control to determine the extent of inhibition.

Conclusion

Substituted phenylacrylic acids represent a versatile chemical scaffold with significant therapeutic potential, primarily through the targeted inhibition of key cellular signaling pathways. Their ability to act as ATP-competitive inhibitors of oncogenic protein kinases and to suppress the pro-inflammatory NF-κB cascade provides a molecular basis for their observed anticancer and anti-inflammatory effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore, characterize, and optimize these promising compounds for drug development. Future work should focus on elucidating the specific structure-activity relationships that govern kinase selectivity and on developing derivatives with improved potency and pharmacokinetic profiles.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Ferulic Acid Exerts Anti-Angiogenic and Anti-Tumor Activity by Targeting Fibroblast Growth Factor Receptor 1-Mediated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. ijbs.com [ijbs.com]

- 11. Possible molecular targets for therapeutic applications of caffeic acid phenethyl ester in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caffeic Acid Phenethyl Ester Suppresses Proliferation and Survival of TW2.6 Human Oral Cancer Cells via Inhibition of Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]

- 15. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a predicted analysis based on established principles of NMR spectroscopy and data from analogous chemical structures. The information herein is intended to serve as a comprehensive reference for the identification, verification, and quality control of this compound in research and development settings.

Predicted NMR Data

The anticipated ¹H and ¹³C NMR spectral data for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid are summarized below. These predictions are derived from the analysis of structurally similar compounds, including substituted cinnamic acids and aromatics containing the trifluoromethoxy group.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinylic) | 6.4 - 6.6 | Doublet (d) | ~16.0 |

| H-β (vinylic) | 7.8 - 8.0 | Doublet (d) | ~16.0 |

| H-3' (aromatic) | 7.3 - 7.5 | Multiplet (m) | - |

| H-4' (aromatic) | 7.4 - 7.6 | Multiplet (m) | - |

| H-5' (aromatic) | 7.3 - 7.5 | Multiplet (m) | - |

| H-6' (aromatic) | 7.6 - 7.8 | Multiplet (m) | - |

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | - |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-α (vinylic) | 118 - 122 |

| C-β (vinylic) | 140 - 145 |

| C-1' (aromatic) | 130 - 133 |

| C-2' (aromatic) | 147 - 150 (quartet, JC-F ≈ 2 Hz) |

| C-3' (aromatic) | 120 - 123 |

| C-4' (aromatic) | 128 - 131 |

| C-5' (aromatic) | 125 - 128 |

| C-6' (aromatic) | 132 - 135 |

| -COOH | 168 - 172 |

| -OCF₃ | 120 - 122 (quartet, JC-F ≈ 257 Hz) |

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

Sample Preparation

-

Compound Purity: Ensure the sample of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: A suitable deuterated solvent must be chosen. For acrylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred as it can dissolve the compound and allows for the observation of the exchangeable carboxylic acid proton. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange with residual water, leading to a broad or absent signal.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 16 ppm is sufficient to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A spectral width of approximately 220-240 ppm is necessary to encompass all carbon signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR spectral analysis.

Caption: Molecular structure of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

Caption: Experimental workflow for NMR characterization.

Caption: Key predicted NMR correlations for the title compound.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Acrylic Acid and Its Derivatives

Introduction